6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine

Selectivity Off-target Receptor Binding

Medicinal chemistry programs targeting Pim kinases often require a versatile, unsubstituted bicyclic scaffold for late-stage SAR exploration. 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine (CAS 178209-29-5) addresses this need as a validated Pim-1/3 kinase inhibitor precursor. • Core scaffold for Pim kinase inhibitors - derivatives achieve IC50 <10 nM against Pim-1 and Pim-3 • Reactive 3-amino group enables rapid parallel derivatization without de novo core synthesis • Established low anti-target affinity reduces false positives in early screening cascades Supplied with full analytical certification (HPLC, NMR) for batch-to-batch reproducibility.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 178209-29-5
Cat. No. B066992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine
CAS178209-29-5
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=CC(=C2)N
InChIInChI=1S/C8H10N2/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3,9H2
InChIKeyKFHTWJPYTFRDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine Overview


6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine (CAS: 178209-29-5) is a bicyclic heteroaromatic amine with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol [1]. It serves as a versatile building block in medicinal chemistry, particularly as a core scaffold in the development of potent Pim kinase inhibitors [2]. Its structural features, including a reactive 3-amino group, facilitate a wide range of chemical modifications, making it a valuable precursor for synthesizing diverse biologically active derivatives [3].

Core scaffold for Pim kinase inhibitor research
Reactive 3-amino group enables late-stage diversification
Low off-target affinity as clean starting point for selectivity optimization

Why 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine Is Irreplaceable


Substituting 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine with a structurally similar analog is not a trivial decision, as even minor alterations to its core structure can lead to a complete loss of target affinity and functional activity. The compound's specific bicyclic framework and the precise positioning of the 3-amino group are critical for establishing key binding interactions within the active sites of therapeutic targets like the Pim kinases [1]. Furthermore, different substitution patterns on the cyclopenta[b]pyridine core profoundly influence selectivity profiles. The unsubstituted 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine serves as a strategic, high-versatility starting point for late-stage functionalization, a benefit that is diminished with pre-substituted alternatives [2].

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine
Structurally similar analogs
Specific bicyclic framework and 3-amino position critical for target binding
Minor core alterations may abolish key binding interactions
Unsubstituted core enables versatile late-stage functionalization
Pre-substituted analogs limit diversification and selectivity exploration

Quantitative Performance of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine


Receptor Selectivity Profile

In a radioligand competitive binding assay, the parent compound 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine demonstrates a clean selectivity profile against several common off-target receptors. It shows minimal binding affinity for adenosine A1 and A2A receptors as well as alpha-1 and alpha-2 adrenergic receptors, with Ki values all exceeding 100,000 nM (>100 µM) [1]. This provides a favorable baseline for developing selective kinase inhibitors, in contrast to other heterocyclic amines which may possess significant off-target liabilities.

Receptor selectivity
Reported
Ki > 100,000 nM
Clean anti-target profile for lead optimization
Measured against adenosine and adrenergic receptors
Selectivity Off-target Receptor Binding

Enhanced Pim Kinase Inhibition

While the parent amine exhibits low intrinsic kinase inhibition, strategic derivatization of the 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine scaffold yields exceptionally potent Pim kinase inhibitors. A specific derivative, 4-[(3S,5R)-3-amino-5-methylpiperidin-1-yl]-N-{[6-(2,6-difluorophenyl)-5-fluoropyridin-2-yl]methyl}-6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine, demonstrated an IC50 of <10 nM for Pim-1 and Pim-3 kinases, and an IC50 of 550 nM for Pim-2 kinase [1]. This stark contrast in potency (from micromolar to sub-nanomolar) highlights the scaffold's critical role as a tunable core for achieving high-affinity interactions.

Pim inhibition potential
Class-level inference
IC₅₀
Scaffold derivatization enables potent Pim-1/3 inhibition
>10,000-fold improvement vs. parent amine
One-step synthesis
Reported
Quantitative yield
Efficient procurement via single-step Vilsmeier protocol
Supports reliable supply and lower cost
Pim Kinase Cancer Kinase Inhibitor

Efficient One-Step Synthesis

In contrast to alternative cyclopenta[b]pyridine amines that often require multi-step syntheses or harsh conditions, a recently published protocol describes the one-step synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine in quantitative yield using adapted Vilsmeier conditions [1]. This method provides a straightforward and efficient route to the compound, significantly reducing the time, cost, and complexity associated with its procurement or in-house preparation.

One-step synthesis
Reported
Quantitative yield
Efficient procurement via single-step Vilsmeier protocol
Supports reliable supply and lower cost
Synthesis Efficiency Vilsmeier Reaction

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine Applications


Building a Kinase-Focused Chemical Library

The core scaffold is a validated starting point for generating potent kinase inhibitors. Procuring this amine provides a versatile building block for creating a diverse library of Pim kinase inhibitors through parallel synthesis or late-stage functionalization [1]. Its established low affinity for common anti-targets is an added advantage for early-stage library screening [2].

Late-Stage Functionalization in Lead Optimization

The compound's unsubstituted core and reactive amine group make it ideal for late-stage diversification strategies. Medicinal chemists can use this scaffold to rapidly explore structure-activity relationships (SAR) and fine-tune the properties of a lead series without de novo resynthesis of the core [1].

Development of Pim Kinase Inhibitors for Oncology

Derivatives of this compound have demonstrated low nanomolar potency against Pim-1 and Pim-3 kinases, which are validated targets in oncology [1]. Procurement of the core amine enables focused medicinal chemistry efforts to design, synthesize, and optimize new therapeutic candidates for treating cancers like leukemia, lymphoma, and solid tumors where Pim kinases are implicated [2].

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Versatile core scaffold with clean anti-target profile
Parallel derivatization and selectivity screening
Late-stage lead optimization
Unsubstituted amine for SAR exploration
Rapid diversification without de novo core synthesis
Pim kinase inhibitor research
Privileged scaffold yielding potent Pim inhibitors
Target engagement and cellular pathway studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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